molecular formula C9H5ClIN B2994050 3-Chloro-5-iodo-isoquinoline CAS No. 1695831-18-5

3-Chloro-5-iodo-isoquinoline

Cat. No.: B2994050
CAS No.: 1695831-18-5
M. Wt: 289.5
InChI Key: JKDPVNLRCXDMSC-UHFFFAOYSA-N
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Description

Significance of Isoquinoline (B145761) Derivatives in Chemical and Biological Sciences

The isoquinoline framework, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry and materials science. nih.govnih.gov Its derivatives are found in numerous natural products and have been the focus of extensive research due to their wide array of biological activities. nih.govontosight.ai These activities include potential applications in treating cancer, infectious diseases, and various other conditions. nih.govontosight.ai The structural diversity and therapeutic potential of isoquinoline analogs have made them a focal point for drug discovery and development. nih.govresearchgate.net

Isoquinoline-containing compounds are of scientific interest not only for their pharmacological properties but also for their fluorescent characteristics, making them valuable in materials chemistry. nih.govresearchgate.net The ability to introduce various substituents onto the isoquinoline core allows for the fine-tuning of its electronic and steric properties, leading to the development of compounds with tailored functions. researchgate.netresearchgate.net

Research Context of Halogenated Heterocyclic Compounds

Halogenated heterocyclic compounds, which contain one or more halogen atoms such as chlorine, bromine, or iodine, are crucial in synthetic organic chemistry. sigmaaldrich.com The presence of halogens can significantly influence a molecule's physical and chemical properties, including its reactivity, lipophilicity, and metabolic stability. mdpi.comnih.gov Halogens can act as leaving groups in cross-coupling reactions, enabling the construction of more complex molecules. mdpi.com

The introduction of halogen atoms into a heterocyclic ring system is a common strategy in medicinal chemistry to enhance biological activity. researchgate.netresearchgate.netrsc.org For instance, halogenation can lead to improved binding affinity with biological targets or alter the metabolic profile of a drug candidate. nih.gov The specific type of halogen and its position on the heterocyclic scaffold are critical factors that researchers manipulate to optimize the desired properties. mdpi.com

Rationale for Academic Investigation of 3-Chloro-5-iodo-isoquinoline

The academic investigation of this compound is driven by the unique combination of a versatile isoquinoline core and two different halogen substituents. This di-halogenated pattern offers opportunities for selective chemical transformations. The differential reactivity of the chloro and iodo groups allows for sequential, site-selective modifications, making it a valuable building block in the synthesis of complex molecular architectures.

The presence of both a chlorine and an iodine atom on the isoquinoline ring system provides a platform for exploring various cross-coupling reactions. This enables the introduction of a wide range of functional groups at specific positions, leading to the generation of diverse libraries of isoquinoline derivatives for screening in various biological assays or for applications in materials science.

Chemical Properties of this compound

The fundamental characteristics of this compound are crucial for its application in research. A summary of its key identifiers and physicochemical properties is provided below.

Table 1: Identifiers and Physicochemical Properties of this compound

PropertyValue
IUPAC Name 3-chloro-5-iodoisoquinoline
CAS Number 1695831-18-5
Molecular Formula C₉H₅ClIN
Molecular Weight 289.50 g/mol
Canonical SMILES C1=CC=C2C(=C1)C=C(N=C2)Cl
InChI Key JKDPVNLRCXDMSC-UHFFFAOYSA-N
Purity Typically ≥97%

This data is compiled from publicly available chemical supplier information. fluorochem.co.ukbldpharm.comlabsolu.caaladdin-e.com

Synthesis and Characterization

The synthesis of polysubstituted isoquinolines, including halogenated derivatives, can be achieved through various established and novel methodologies. Traditional methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions have been widely used. nih.govnih.gov More contemporary approaches often involve transition-metal-catalyzed cross-coupling reactions or cyclization reactions of appropriately substituted precursors. thieme-connect.deresearchgate.net For instance, a versatile synthesis of substituted isoquinolines can be achieved through the formal [4+2] cycloaddition of o-tolualdehyde tert-butylimine with nitriles, followed by transformations to introduce halogens. nih.gov

The synthesis of a related compound, 3-chloro-5-iodoquinoxalin-6-amine, highlights a potential pathway that could be adapted for the synthesis of this compound. researchgate.net The synthesis of various halogenated isoquinolines often involves the diazotization of aminoisoquinolines in the presence of halide sources. nih.gov

Characterization of this compound and its derivatives would typically involve a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be used to elucidate the structure and confirm the positions of the substituents. Mass spectrometry would be employed to determine the molecular weight and fragmentation pattern. Infrared (IR) spectroscopy would identify characteristic functional group vibrations.

Chemical Reactivity and Potential Transformations

The chemical reactivity of this compound is dominated by the two halogen substituents, which serve as handles for further functionalization, primarily through cross-coupling reactions.

Cross-Coupling Reactions

The differential reactivity of the carbon-iodine and carbon-chlorine bonds is a key feature of this molecule. The C-I bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This allows for selective reaction at the 5-position, leaving the 3-position available for subsequent modification.

For example, a Suzuki-Miyaura cross-coupling reaction could be performed to introduce an aryl or heteroaryl group at the 5-position by reacting this compound with a boronic acid in the presence of a palladium catalyst. The resulting 3-chloro-5-arylisoquinoline could then undergo a second cross-coupling reaction at the 3-position.

Nucleophilic Aromatic Substitution

The chlorine atom at the 3-position of the isoquinoline ring is activated towards nucleophilic aromatic substitution (SNAr) reactions, although less so than halogens at the 1-position. researchgate.net This provides another avenue for introducing a variety of nucleophiles, such as amines, alkoxides, and thiolates, to further diversify the molecular scaffold.

Research Applications

As a versatile building block, this compound holds potential in several areas of academic research.

Medicinal Chemistry

The ability to selectively introduce different functional groups at the 3- and 5-positions makes this compound an attractive starting material for the synthesis of libraries of isoquinoline derivatives. These libraries can be screened for various biological activities, including as enzyme inhibitors or receptor modulators. The isoquinoline scaffold is a known pharmacophore in many biologically active molecules, and the introduction of diverse substituents can lead to the discovery of new therapeutic agents. nih.govontosight.airesearchgate.net

Materials Science

The fluorescent properties of some isoquinoline derivatives make them interesting candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or fluorescent probes. nih.govresearchgate.net The ability to tune the electronic properties of the isoquinoline ring system through the introduction of different substituents via the chloro and iodo groups could be used to develop materials with specific photophysical properties.

This compound is a strategically important molecule in the field of chemical research. Its di-halogenated isoquinoline framework provides a versatile platform for the synthesis of a wide range of complex organic molecules. The differential reactivity of its two halogen atoms allows for selective and sequential functionalization, making it a valuable tool for medicinal chemists and materials scientists. Further exploration of the reactivity and applications of this compound is likely to yield novel molecules with interesting and useful properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-iodoisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClIN/c10-9-4-7-6(5-12-9)2-1-3-8(7)11/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDPVNLRCXDMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C(=C1)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Chemical Transformations of 3 Chloro 5 Iodo Isoquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing halogenated isoquinolines. The rate and regioselectivity of these reactions are influenced by the nature of the halogen, the position on the ring, and the strength of the nucleophile. Generally, the reactivity of halogens in SNAr reactions follows the order F > Cl > Br > I, which is often referred to as the "element effect". nih.gov However, the intrinsic electrophilicity of certain positions on the isoquinoline (B145761) ring can override this trend. researchgate.net

In 3-chloro-5-iodo-isoquinoline, the chlorine atom at the C3-position and the iodine atom at the C5-position are both susceptible to nucleophilic attack. The electron-withdrawing nature of the isoquinoline nitrogen activates the ring towards nucleophilic substitution, particularly at the C1 and C3 positions. libretexts.org

Research has shown that for some isoquinoline derivatives, the inherent electrophilicity of the C1 position is sufficient to make a chloro-substituent at this position more reactive than a bromo-substituent at other positions. researchgate.net While specific studies on this compound are limited, related transformations on similar scaffolds provide insights. For instance, in the synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, a regioselective SNAr reaction occurs where an amino group displaces a chlorine atom on a separate pyridine (B92270) ring, highlighting the feasibility of such substitutions. semanticscholar.org

The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the elimination of the halide ion. libretexts.org The stability of this intermediate is enhanced by electron-withdrawing groups ortho or para to the site of substitution. libretexts.org In this compound, the nitrogen atom helps to stabilize the negative charge developed during nucleophilic attack at the C3 position.

NucleophilePosition of SubstitutionProductReference
AminesC33-Amino-5-iodo-isoquinoline derivatives semanticscholar.org
AlkoxidesC33-Alkoxy-5-iodo-isoquinoline derivativesInferred from general reactivity
ThiolatesC33-Thioether-5-iodo-isoquinoline derivativesInferred from general reactivity

Electrophilic Aromatic Substitution Patterns on the Isoquinoline Core

Electrophilic aromatic substitution (EAS) on the isoquinoline ring is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. masterorganicchemistry.com When such reactions do occur, the substitution pattern is directed by the existing substituents. The nitrogen atom directs electrophiles primarily to the C5 and C8 positions.

In the case of this compound, the directing effects of the chloro and iodo groups must also be considered. Halogens are deactivating but ortho-, para-directing. Therefore, electrophilic attack would be expected to occur on the carbocyclic ring, with the C5 and C8 positions being the most likely sites for substitution.

Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For example, iodination of heteroarenes can be achieved using various electrophilic iodine reagents like I₂, N-iodosuccinimide (NIS), or through oxidative halogenation methods. researchgate.net

ElectrophilePosition of SubstitutionProductReference
NO₂⁺ (Nitration)C83-Chloro-5-iodo-8-nitro-isoquinolineInferred from directing effects
Br⁺ (Bromination)C88-Bromo-3-chloro-5-iodo-isoquinolineInferred from directing effects
SO₃ (Sulfonation)C8This compound-8-sulfonic acidInferred from directing effects

Metalation and Lithiation Reactions for Further Functionalization

Metalation, particularly lithiation, is a powerful tool for the functionalization of aromatic and heteroaromatic compounds. cdnsciencepub.com This process involves the deprotonation of a C-H bond by a strong base, typically an organolithium reagent like n-butyllithium or lithium diisopropylamide (LDA), to form an organometallic intermediate. This intermediate can then react with a variety of electrophiles to introduce new functional groups.

For isoquinoline derivatives, lithiation can occur at various positions depending on the directing effects of the substituents and the reaction conditions. harvard.edunih.gov Halogen atoms can direct lithiation to the ortho position. In this compound, lithiation could potentially occur at C4 (ortho to the chloro group) or C6 (ortho to the iodo group). The choice of base and reaction conditions can influence the regioselectivity of this process. cdnsciencepub.com

Alternatively, halogen-metal exchange can occur, where the organolithium reagent exchanges with one of the halogen atoms. Iodine is generally more susceptible to halogen-metal exchange than chlorine. Therefore, treatment of this compound with an organolithium reagent at low temperatures would likely lead to the formation of 3-chloro-5-lithio-isoquinoline. This lithiated species can then be trapped with various electrophiles.

ReagentType of ReactionIntermediateSubsequent ElectrophileProductReference
n-BuLi or LDAHalogen-Metal Exchange3-Chloro-5-lithio-isoquinolineCO₂3-Chloro-isoquinoline-5-carboxylic acidInferred from general principles
n-BuLi or LDAHalogen-Metal Exchange3-Chloro-5-lithio-isoquinolineDMF3-Chloro-isoquinoline-5-carbaldehydeInferred from general principles
LDADeprotonation4-Lithio-3-chloro-5-iodo-isoquinolineR-X4-Substituted-3-chloro-5-iodo-isoquinoline harvard.edunih.gov

Reductive Dehalogenation Strategies

Reductive dehalogenation is the process of removing a halogen atom and replacing it with a hydrogen atom. This can be a useful transformation for the synthesis of specific isoquinoline derivatives or for the removal of potentially toxic halogenated compounds. nih.govd-nb.info

Various methods can be employed for reductive dehalogenation, including catalytic hydrogenation, metal-based reductions, and radical-mediated processes. The reactivity of halogens in reductive dehalogenation typically follows the order I > Br > Cl. researchgate.net This selectivity allows for the potential to selectively remove the iodine atom at the C5 position of this compound while leaving the chlorine atom at the C3 position intact.

Common reagents for this transformation include nickel boride, generated in situ from sodium borohydride (B1222165) and a nickel salt, which has been shown to be effective for the hydrodehalogenation of a range of aryl halides at ambient temperature. researchgate.net Other methods involve the use of catalysts like palladium on carbon (Pd/C) with a hydrogen source or tributyltin hydride with a radical initiator. harvard.edu

Reagent/CatalystConditionsSelectivityProductReference
Nickel BorideAmbient TemperatureI > Cl3-Chloro-isoquinoline researchgate.net
Pd/C, H₂Catalytic HydrogenationI > Cl3-Chloro-isoquinoline d-nb.info
Bu₃SnH, AIBNRadical DehalogenationI > Cl3-Chloro-isoquinoline harvard.edu

Oxidation Reactions and Their Implications for Derivatization

Oxidation of the isoquinoline ring can lead to various products depending on the oxidant and reaction conditions. The nitrogen atom in the isoquinoline nucleus can be oxidized to an N-oxide using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). Isoquinoline N-oxides are valuable intermediates for further functionalization, as they can undergo reactions such as nucleophilic substitution and cycloadditions.

Oxidative cleavage of the isoquinoline ring is also possible under strong oxidizing conditions. For instance, oxidation of isoquinoline itself can yield phthalic acid and pyridine-3,4-dicarboxylic acid, which was historically important in determining its structure. thieme-connect.de The presence of the halogen substituents in this compound would influence the outcome of such oxidative processes.

Furthermore, if the carbocyclic ring were to be saturated, for example to form 3-chloro-5-iodo-5,6,7,8-tetrahydroisoquinoline, the benzylic positions (C5 and C8) would become susceptible to oxidation.

ReagentProductImplications for DerivatizationReference
H₂O₂ or m-CPBAThis compound N-oxideIntermediate for further functionalizationInferred from general isoquinoline chemistry
Strong Oxidants (e.g., KMnO₄)Ring-opened productsStructural elucidation, synthesis of pyridine derivatives thieme-connect.de

Derivatization and Structure Activity Relationship Sar Studies of 3 Chloro 5 Iodo Isoquinoline Analogues

Synthetic Design Principles for Isoquinoline-Based Scaffolds

The synthetic design of analogues from 3-chloro-5-iodo-isoquinoline is primarily guided by the strategic and selective functionalization of the C-Cl and C-I bonds. The differential reactivity of these halogens is a cornerstone of the design process, with the carbon-iodine bond being significantly more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the more robust carbon-chlorine bond. This reactivity difference (C-I > C-Br > C-Cl) allows for the selective derivatization of the 5-position, leaving the 3-chloro substituent intact for subsequent modifications or as a key pharmacophoric element.

Key synthetic design principles include:

Regioselective Cross-Coupling: The design often involves a stepwise functionalization, first targeting the more reactive C-I bond at the 5-position. Palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are employed to introduce a variety of substituents, including aryl, heteroaryl, alkynyl, and amino groups. The choice of catalyst, ligand, and reaction conditions is crucial to ensure high selectivity and yield.

Sequential Functionalization: Following the modification at the 5-position, the less reactive C-Cl bond at the 3-position can be targeted under more forcing reaction conditions or with more reactive catalytic systems. This sequential approach enables the synthesis of a wide array of di-substituted isoquinoline (B145761) analogues with precise control over the substitution pattern.

Modulation of Physicochemical Properties: The introduction of different functional groups at the 5- and 3-positions allows for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity. These properties are critical for optimizing pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME).

Exploration of Chemical Space: The di-halogenated scaffold provides a gateway to explore a vast chemical space. By varying the nature of the substituents introduced at both positions, chemists can generate large libraries of compounds for high-throughput screening and lead optimization.

Influence of Halogen Substituents on Electronic and Steric Properties

The chlorine and iodine atoms at the 3- and 5-positions of the isoquinoline ring have a profound impact on the molecule's electronic and steric properties, which in turn influences its reactivity and biological activity.

Steric Effects: The iodine atom is significantly larger than the chlorine atom, and this difference in atomic radii has important steric implications. The bulky iodo group at the 5-position can create specific steric interactions within a receptor's binding pocket, either enhancing or diminishing binding affinity depending on the topology of the active site. The size and position of the halogen can also influence the preferred conformation of the molecule and its ability to adopt the optimal geometry for binding.

Halogen Bonding: Both chlorine and iodine can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic Lewis acid. This interaction can be a significant contributor to the binding energy between a ligand and its protein target, and the strength of the halogen bond is dependent on the nature of the halogen atom (I > Br > Cl > F). The presence of the iodo group at the 5-position, therefore, offers a potential for strong halogen bonding interactions that can be exploited in rational drug design.

Functional Group Interconversions and Modifications on the Isoquinoline Core

The this compound scaffold is amenable to a wide range of functional group interconversions, primarily through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Cl bonds is the key to achieving selective modifications.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the aryl halide with an organoboron reagent. In the case of this compound, the reaction can be performed selectively at the 5-position under mild conditions, leaving the 3-chloro substituent untouched. This allows for the introduction of a variety of aryl and heteroaryl groups at the C-5 position. Subsequent coupling at the C-3 position would require more forcing conditions. The site-selectivity of Suzuki-Miyaura reactions on dihalo-heterocycles is influenced by both the nature of the halogen and the intrinsic electrophilicity of the ring carbons. rsc.orgnih.gov

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the aryl halide with a terminal alkyne. wikipedia.org Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling can be selectively performed at the more reactive 5-iodo position of the this compound scaffold. wikipedia.orglibretexts.org The resulting alkynyl-substituted isoquinolines are valuable intermediates that can be further elaborated, for example, through cycloaddition reactions or reduction to the corresponding alkanes or alkenes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for the formation of carbon-nitrogen bonds. wikipedia.org It allows for the introduction of a wide range of primary and secondary amines at the 5-position of the this compound core. wikipedia.orglibretexts.org The resulting amino-isoquinolines can serve as key building blocks for the synthesis of more complex molecules, including kinase inhibitors and other biologically active compounds. researchgate.net

The table below summarizes the selective functionalization of a di-halogenated aromatic scaffold, illustrating the principle that can be applied to this compound.

Reaction TypeReactive SiteGeneral ConditionsIntroduced Functional Group
Suzuki-Miyaura CouplingC-I (position 5)Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), boronic acid/esterAryl, Heteroaryl
Sonogashira CouplingC-I (position 5)Pd catalyst, Cu(I) co-catalyst, base (e.g., amine), terminal alkyneAlkynyl
Buchwald-Hartwig AminationC-I (position 5)Pd catalyst, ligand (e.g., BINAP), base (e.g., NaOtBu), amineAmino (primary or secondary)
Suzuki-Miyaura CouplingC-Cl (position 3)More active Pd catalyst/ligand system, harsher conditionsAryl, Heteroaryl

Scaffold Hybridization and Conjugation Strategies

Scaffold hybridization involves combining the this compound core with other pharmacologically relevant moieties to create hybrid molecules with potentially enhanced or novel biological activities. The functional groups introduced through the cross-coupling reactions described above serve as handles for these conjugation strategies.

Hybridization with Kinase Inhibitor Scaffolds: The amino group introduced at the 5-position via Buchwald-Hartwig amination can be acylated with fragments known to bind to the hinge region of protein kinases. For example, conjugation with a pyrimidine (B1678525) or quinazoline (B50416) moiety can lead to potent inhibitors of kinases such as EGFR or Akt. nih.gov

Conjugation with Targeting Moieties: The derivatized isoquinoline can be conjugated to molecules that target specific cells or tissues. For instance, an alkynyl group introduced via Sonogashira coupling can be used in "click" chemistry reactions to attach a biotin (B1667282) or a fluorescent dye for use as a chemical probe.

Formation of Multitarget Ligands: By carefully selecting the substituents to be introduced at both the 3- and 5-positions, it is possible to design molecules that can interact with multiple biological targets simultaneously. This polypharmacological approach is gaining traction in the treatment of complex diseases such as cancer and neurodegenerative disorders.

Stereoselective Synthesis of Chiral Isoquinoline Derivatives and Analogues

The introduction of chirality into isoquinoline derivatives is a key strategy for improving their potency and selectivity, as many biological targets are stereospecific. While the this compound itself is achiral, it can be converted into chiral derivatives through several synthetic approaches.

Asymmetric Hydrogenation: If the derivatization of the isoquinoline core leads to the formation of a C=C or C=N double bond exocyclic to the ring, this can be asymmetrically hydrogenated using a chiral catalyst to introduce a stereocenter.

Diastereoselective Reactions: If a chiral auxiliary is attached to a functional group on the isoquinoline scaffold, subsequent reactions can proceed in a diastereoselective manner, allowing for the creation of new stereocenters with a high degree of control.

Enantioselective Synthesis of Precursors: An alternative approach is to use a chiral starting material for the synthesis of the isoquinoline ring itself. For example, the Pictet-Spengler reaction, a classic method for isoquinoline synthesis, can be performed in an enantioselective manner using a chiral catalyst or a chiral starting material derived from an amino acid. nih.gov The resulting chiral tetrahydroisoquinoline can then be halogenated to introduce the chloro and iodo substituents.

Axial Chirality: In some cases, the introduction of bulky substituents at the 3- and 4-positions of the isoquinoline ring can lead to hindered rotation around the C-C single bond, resulting in atropisomerism and the formation of axially chiral molecules. Asymmetric synthesis methods, such as the asymmetric Larock isoquinoline synthesis, have been developed to access such axially chiral isoquinolines with high enantioselectivity. acs.org

The following table presents data on the structure-activity relationship of halogenated 4-anilinoquinazoline (B1210976) EGFR inhibitors, which provides insights into the effects of halogen substitution that are relevant to the design of this compound analogues.

CompoundSubstitution at C3' of Anilino RingIC₅₀ (nM) for EGFR Inhibition
TKI-HHydrogen29
TKI-FFluorine0.79
TKI-ClChlorine0.31
TKI-BrBromine0.025
TKI-IIodine0.051

Data adapted from a computational spectroscopic study on 4-anilinoquinazoline EGFR inhibitors. mdpi.com

Pharmacological Investigations and Biological Activities of Isoquinoline Scaffolds Relevant to Research on 3 Chloro 5 Iodo Isoquinoline

Anti-Cancer Activities and Molecular Mechanisms

Isoquinoline (B145761) derivatives have demonstrated significant antitumor activity through diverse mechanisms, including the induction of cell cycle arrest, apoptosis, and autophagy. wisdomlib.orgnih.gov Their planar structure allows for intercalation into DNA, while various substitutions on the isoquinoline core enable specific interactions with a range of protein targets. nih.govmdpi.com

DNA topoisomerases are crucial enzymes that resolve topological challenges in DNA during processes like replication and transcription, making them established targets for cancer chemotherapy. nih.govmdpi.com A number of isoquinoline-based compounds have been identified as potent inhibitors of these enzymes. For instance, the fused pyrrolo[2,1-a]isoquinolines, such as the natural marine lamellarins, are known topoisomerase I inhibitors. nih.gov Lamellarin D, for example, stabilizes the DNA-Topo I complex, leading to lethal double-strand DNA breaks in cancer cells. nih.gov

Similarly, indenoisoquinoline derivatives have been developed as a new class of topoisomerase I inhibitors. mdpi.com These compounds are designed to mimic the action of camptothecin by binding to the enzyme-DNA complex. nih.gov The development of metal-based indenoisoquinoline complexes, such as a copper(II) derivative (WN198), has shown to enhance DNA interaction and topoisomerase I inhibitory activity, exhibiting potent cytotoxicity against various adenocarcinoma cell lines. mdpi.com

Table 1: Isoquinoline Scaffolds as DNA Topoisomerase I Inhibitors

Compound/Class Mechanism of Action Key Findings
Lamellarin D Stabilizes the DNA-Topo I complex Potent inhibitor of human Topoisomerase I; maintains cytotoxicity in camptothecin-resistant cells. nih.gov
Indenoisoquinolines Inhibit topoisomerase activity and intercalate into DNA A copper(II) complex, WN198, showed excellent cytotoxic activity against five adenocarcinoma cell lines with an IC50 of 0.37 µM for MDA-MB-231 cells. mdpi.com

The microtubule network is a vital component of the cellular cytoskeleton, playing a critical role in cell division, motility, and intracellular transport. acs.org Agents that interfere with microtubule dynamics are among the most successful anticancer drugs. Several isoquinoline derivatives have been shown to disrupt microtubule function, often by binding to the colchicine-binding site on tubulin. nih.gov

Noscapine, a well-known isoquinoline alkaloid, is recognized for its ability to disrupt microtubule dynamics and induce apoptosis in cancer cells. amerigoscientific.com Synthetic tetrahydroisoquinoline (THIQ)-based compounds have also been developed as potent microtubule disruptors. nih.gov These "chimeric" molecules were optimized to exhibit significant in vitro antiproliferative activities, with some compounds showing inhibitory concentrations in the nanomolar range. nih.gov For example, certain 5,6-dihydroindolo[2,1-a]isoquinoline derivatives have been found to inhibit tubulin polymerization, with the (+)-isomer of 6-butyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-a]isoquinoline showing an IC50 value of 3.1 +/- 0.4 microM. nih.gov

Table 2: Isoquinoline Derivatives Modulating Microtubule Dynamics

Compound/Class Target/Mechanism Key Findings
Noscapine Disrupts microtubule dynamics Induces apoptosis in cancer cells. amerigoscientific.com
Tetrahydroisoquinoline (THIQ) Derivatives Inhibit tubulin polymerization and colchicine binding Compound 15 had a GI50 of 20 nM in DU-145 cells; Compound 12f showed MGM values in the 40 nM region in the NCI 60-cell line assay. nih.gov

Checkpoint Kinase 1 (CHK1) is a critical protein kinase in the DNA damage response pathway, and its inhibition can sensitize cancer cells to DNA-damaging agents. A novel class of benzoisoquinolinones has been identified as potent, ATP-competitive inhibitors of CHK1. nih.gov Through structure-guided drug design, researchers have developed low molecular weight, sub-nanomolar inhibitors of CHK1. nih.gov Benzo[h]isoquinolines, in particular, have been shown to be potent inhibitors of CHK1 kinase. researchgate.net

Table 3: Isoquinoline-Based CHK1 Inhibitors

Compound Class Mechanism Key Findings
Benzoisoquinolinones ATP-competitive inhibition of CHK1 Potency was enhanced by installing a tethered basic amine to interact with Glu91 in the enzyme pocket, leading to sub-nanomolar inhibitors. nih.gov

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a family of transcription factors that regulate genes involved in inflammation, immunity, cell proliferation, and survival. nih.govnih.gov Dysregulation of the NF-κB pathway is linked to the pathology of numerous diseases, including cancer. nih.govmdpi.com The canonical NF-κB pathway involves the degradation of IκB proteins, allowing NF-κB dimers to translocate to the nucleus and activate gene transcription. mdpi.com

Natural compounds, including the isoquinoline alkaloid berberine, have been shown to inhibit NF-κB signaling in cancer cells. mdpi.com While the direct interference of simple isoquinolines with NF-κB is an area of ongoing research, related quinoline (B57606) derivatives have been developed as inhibitors of this pathway. nih.gov For example, a novel quinoline molecule, Q3, was shown to inhibit TNF-induced transcription of NF-κB target genes and moderately interfere with the nuclear translocation of NF-κB. researchgate.net This suggests that the broader benzopyridine scaffold, which includes isoquinoline, has the potential to modulate this critical cancer-related pathway. wikipedia.org

Table 4: Isoquinoline and Related Scaffolds Interfering with NF-κB Signaling

Compound Pathway Target Effect
Berberine (Isoquinoline alkaloid) NF-κB signaling Inhibits NF-κB signaling in rhabdomyosarcoma cells. mdpi.com

Anti-Microbial Efficacy

The rise of multidrug-resistant pathogens has spurred the search for new antimicrobial agents. ingentaconnect.com Isoquinoline alkaloids and their synthetic derivatives have long been recognized for their anti-microbial properties, showing activity against a range of bacteria. semanticscholar.orgamerigoscientific.com

A variety of isoquinoline alkaloids have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. mdpi.com For example, the isoquinoline alkaloids spathullin A and spathullin B, isolated from the fungus Penicillium spathulatum, displayed activity against Escherichia coli, Staphylococcus aureus, and other pathogenic bacteria. mdpi.com Spathullin B was particularly potent, with a minimal inhibitory concentration (MIC) of 1 µg/mL against S. aureus. nih.gov

Synthetic isoquinoline derivatives have also been developed as potent antibacterial agents. A class of alkynyl isoquinolines showed strong bactericidal activity against numerous Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Preliminary studies on the mechanism of action for one such compound, HSN584, suggest that it perturbs both cell wall and nucleic acid biosynthesis in S. aureus. mdpi.com Other naturally occurring isoquinoline alkaloids, such as chelerythrine and sanguinarine, have also shown significant antibacterial effects, with MIC values as low as 1.9 µg/mL against pathogenic bacteria. nih.gov

Table 5: Anti-Bacterial Activity of Isoquinoline Scaffolds

Compound/Class Target Bacteria Mechanism of Action (if known) MIC Values
Spathullin B Gram-positive and Gram-negative bacteria Not specified 1 µg/mL against S. aureus. mdpi.comnih.gov
Alkynyl Isoquinolines (e.g., HSN584) Gram-positive bacteria, including MRSA Perturbs cell wall and nucleic acid biosynthesis. mdpi.com Not specified
Chelerythrine P. aeruginosa Not specified 1.9 µg/mL. nih.gov
Sanguinarine S. aureus Not specified 1.9 µg/mL. nih.gov

Table of Mentioned Compounds

Compound Name
3-Chloro-5-iodo-isoquinoline
Berberine
Camptothecin
Chelerythrine
Lamellarin D
Noscapine
Sanguinarine
Spathullin A
Spathullin B
Thalicfoetine
WN198

Anti-Fungal Properties

The isoquinoline scaffold is a prominent feature in a variety of natural and synthetic compounds that have demonstrated significant anti-fungal activities. Research in this area has explored the efficacy of isoquinoline derivatives against a range of fungal pathogens, including those affecting both plants and humans.

One area of investigation has focused on the development of novel isoquinoline derivatives through strategies like pharmacophore splicing. This involves combining the isoquinoline core with other known anti-fungal pharmacophores to enhance activity. For instance, a series of novel isoquinoline derivatives incorporating an oxime moiety have been designed and synthesized, showing promise as effective anti-fungal agents. acs.org

Studies have revealed that certain isoquinoline derivatives exhibit broad-spectrum anti-fungal activity. For example, some chlorinated derivatives, such as chlorobenzoate and chlorophenylpropanoate esters, have demonstrated notable anti-fungal effects. nih.gov The mechanism of action for some of these compounds has been suggested to involve the inhibition of key fungal enzymes. For instance, certain isoquinoline derivatives have been found to target succinate dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain.

The anti-fungal potential of isoquinoline alkaloids has also been a subject of interest. These naturally occurring compounds, found in various plant species, can serve as a source for the development of new anti-fungal drugs. semanticscholar.org The structural diversity of these alkaloids allows for the exploration of structure-activity relationships, which can guide the synthesis of more potent and selective anti-fungal agents.

Table 1: Anti-Fungal Activity of Selected Isoquinoline Derivatives

Compound Type Fungal Species Activity Metric Observed Value Reference
Chlorinated derivatives Various fungi - Greatest anti-fungal activity among tested compounds nih.gov
Isoquinoline-oxime derivatives Various fungal pathogens - Potent anti-fungal activity acs.org

Anti-Viral Activity, Including Anti-HIV Research

The isoquinoline framework has been identified as a valuable scaffold in the development of anti-viral agents, with significant research dedicated to its potential against the Human Immunodeficiency Virus (HIV).

In the context of anti-HIV research, isoquinoline derivatives have been explored as inhibitors of various viral targets. One notable approach has been the development of 2-hydroxyisoquinoline-1,3-diones (HIDs) as dual inhibitors of HIV reverse transcriptase (RT)-associated ribonuclease H (RNase H) and polymerase functions. acs.org Certain C6-substituted HIDs have demonstrated antiviral activity in the low micromolar range. acs.org

Another strategy has focused on isoquinoline-based compounds as allosteric inhibitors of HIV-1 integrase. These compounds can induce higher-order integrase multimerization, which impairs viral maturation and results in non-infectious virions. nih.gov Some of these isoquinoline allosteric inhibitors have shown potency against HIV-1 strains that are resistant to other classes of integrase inhibitors. nih.gov

Furthermore, isoquinoline derivatives have been designed as CXCR4 antagonists. mdpi.com The CXCR4 receptor is a major co-receptor for HIV entry into host cells, and by blocking this receptor, these compounds can prevent viral infection. mdpi.com

Beyond HIV, the broader anti-viral potential of isoquinoline alkaloids has been recognized. nih.gov For example, the alkaloid berberine has shown activity against a range of viruses, including herpes simplex virus (HSV) and human cytomegalovirus (HCMV). nih.gov The mechanisms of anti-viral action for these compounds can be multifaceted, including the inhibition of viral replication and interference with host-cell signaling pathways that are exploited by viruses. nih.gov

Table 2: Anti-HIV Activity of Selected Isoquinoline Scaffolds

Compound Class HIV Target Mechanism of Action Activity Range (EC50/IC50) Reference
2-Hydroxyisoquinoline-1,3-diones Reverse Transcriptase (RNase H and Polymerase) Dual inhibition of enzymatic functions Low micromolar acs.org
Isoquinoline Allosteric Inhibitors Integrase Induction of higher-order multimerization ~0.73 - 1.1 µM nih.gov
Isoquinoline-based CXCR4 Antagonists CXCR4 Co-receptor Competitive binding, inhibition of CXCL12-induced calcium mobilization < 40 nM (binding affinity) mdpi.com

Anti-Inflammatory and Immunomodulatory Effects

Isoquinoline alkaloids have been investigated for their potential to modulate the immune system and exert anti-inflammatory effects. These compounds can influence various signaling pathways and cellular processes involved in inflammation.

One of the key mechanisms by which isoquinoline alkaloids exhibit anti-inflammatory activity is through the modulation of the nuclear factor-kappa B (NF-κB) pathway. frontiersin.org The NF-κB signaling cascade plays a central role in regulating the expression of pro-inflammatory genes. By inhibiting this pathway, certain isoquinoline alkaloids can suppress the production of inflammatory mediators such as inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β). frontiersin.org

For example, the novel isoquinoline alkaloid Litcubanine A, isolated from Litsea cubeba, has been shown to significantly inhibit the lipopolysaccharide (LPS)-induced activation of inflammatory macrophages by targeting the NF-κB pathway. frontiersin.org Furthermore, some isoquinoline alkaloids can directly interact with and inhibit inflammatory enzymes like iNOS. frontiersin.org

The immunomodulatory effects of these compounds are not limited to the NF-κB pathway. Some isoquinoline alkaloids can influence other signaling pathways, such as the p38 mitogen-activated protein kinase (MAPK) pathway, which is also involved in the inflammatory response. nih.gov This dual action of having both anti-inflammatory and anti-viral properties has made isoquinoline alkaloids compounds of interest in the context of diseases like COVID-19, where inflammation plays a significant role in pathogenesis. nih.gov

The diverse structures of naturally occurring isoquinoline alkaloids provide a rich source for the discovery of new anti-inflammatory and immunomodulatory agents. researchgate.net

Table 3: Anti-Inflammatory Mechanisms of Isoquinoline Alkaloids

Alkaloid/Derivative Primary Target/Pathway Effect Reference
Litcubanine A NF-κB pathway, iNOS Inhibition of macrophage activation, decreased production of iNOS, TNF-α, IL-1β frontiersin.org
Various Isoquinoline Alkaloids p38 MAPK pathway Inhibition of a key host-based anti-COVID-19 target nih.gov

Neuroprotective and Central Nervous System Activity Investigations

The isoquinoline scaffold is a core component of many alkaloids that have been studied for their neuroprotective effects and potential applications in treating central nervous system (CNS) disorders. nih.gov These compounds can influence a variety of neuronal processes and pathways, offering potential therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.govproquest.com

One of the key mechanisms underlying the neuroprotective effects of isoquinoline alkaloids is their ability to combat oxidative stress. nih.gov Some of these compounds can reduce the levels of reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes, thereby protecting neurons from oxidative damage. nih.gov

Another important aspect of their neuroprotective action is the regulation of autophagy, a cellular process responsible for clearing damaged organelles and aggregated proteins. nih.gov Dysfunctional autophagy is implicated in the pathogenesis of several neurodegenerative diseases, and certain isoquinoline alkaloids have been shown to modulate this process. nih.gov

Furthermore, isoquinoline alkaloids can exert their neuroprotective effects by inhibiting neuroinflammation, reducing intracellular calcium overload, and improving mitochondrial function. nih.gov Some of these compounds also possess the ability to cross the blood-brain barrier, a critical property for drugs targeting the CNS. nih.gov

In addition to their neuroprotective roles, certain synthetic isoquinolinone derivatives have been developed as multi-target agents for CNS disorders. These compounds can exhibit high affinity for various dopamine and serotonin receptors, suggesting their potential as antipsychotic agents. nih.gov

Table 4: Neuroprotective Mechanisms of Isoquinoline Alkaloids

Mechanism Examples of Effects Reference
Anti-oxidative damage Reduction of reactive oxygen species, enhancement of antioxidant enzyme activity nih.gov
Regulation of autophagy Modulation of cellular clearing processes nih.gov
Anti-inflammatory effects Inhibition of neuroinflammation nih.gov
Reduction of calcium overload Maintenance of intracellular calcium homeostasis nih.gov
Improvement of mitochondrial function Enhancement of mitochondrial health and function nih.gov

Enzyme Modulation and Inhibitory Studies

The isoquinoline scaffold has been a focal point in the design and discovery of inhibitors for a wide range of enzymes, highlighting its versatility in medicinal chemistry.

In the field of anti-viral research, isoquinoline derivatives have been developed as potent inhibitors of key viral enzymes. As mentioned previously, 2-hydroxyisoquinoline-1,3-diones have been shown to dually inhibit the RNase H and polymerase functions of HIV reverse transcriptase. acs.org Additionally, isoquinoline-based allosteric inhibitors of HIV-1 integrase have been synthesized, which function by inducing higher-order multimerization of the enzyme. nih.gov

The inhibitory activity of isoquinoline derivatives extends to enzymes involved in metabolic disorders. For instance, certain quinoline-based hybrids, which share structural similarities with isoquinolines, have been found to be potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov This suggests the potential for isoquinoline-based compounds in the management of type 2 diabetes.

Furthermore, isoquinoline derivatives have been investigated as inhibitors of enzymes implicated in cancer. Some of these compounds have shown inhibitory activity against inhibitor of apoptosis proteins (IAPs), which are often overexpressed in cancer cells and contribute to their survival. nih.gov By inhibiting IAPs, these compounds can promote apoptosis in cancer cells. Additionally, isoquinoline-tethered quinazoline (B50416) derivatives have been developed as selective inhibitors of human epidermal growth factor receptor 2 (HER2), a key therapeutic target in certain types of breast cancer.

The ability of isoquinoline alkaloids to inhibit various enzymes has also been documented. For example, some of these natural products have shown inhibitory activity against cholinesterases, which are targets for the treatment of Alzheimer's disease. proquest.com

Table 5: Enzyme Inhibitory Activity of Isoquinoline Derivatives

Enzyme Target Compound Class Therapeutic Area Reference
HIV Reverse Transcriptase (RNase H and Polymerase) 2-Hydroxyisoquinoline-1,3-diones Anti-HIV acs.org
HIV Integrase Isoquinoline Allosteric Inhibitors Anti-HIV nih.gov
α-Glucosidase Quinoline-based hybrids Diabetes nih.gov
Inhibitor of Apoptosis Proteins (IAPs) Isoquinoline derivatives Cancer nih.gov
Human Epidermal Growth Factor Receptor 2 (HER2) Isoquinoline-tethered quinazolines Cancer

Other Investigated Biological Activities (e.g., Antiplasmodial, Antioxidant)

Beyond the aforementioned activities, the isoquinoline scaffold has been associated with a range of other biological effects, including antiplasmodial and antioxidant properties.

Antiplasmodial Activity

Several monomeric and dimeric isoquinoline alkaloids have demonstrated significant in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. acs.orgnih.gov For example, the protoberberine alkaloids dehydrodiscretine and berberine have shown antiplasmodial IC50 values of less than 1 µM. acs.org Other isoquinoline alkaloids, such as allocrytopine, columbamine, and jatrorrhizine, have also exhibited potent antiplasmodial effects. acs.org

Bisbenzylisoquinoline alkaloids, such as curine and O,O-dimethylcurine, isolated from plants like Cissampelos pareira, have also been identified as potent antiplasmodial agents. chemrxiv.org The presence of a quaternary nitrogen atom in some of these alkaloids appears to be important for their antiplasmodial activity. acs.org

Antioxidant Activity

A number of benzylisoquinoline alkaloids have been investigated for their antioxidant properties. nih.gov These compounds can inhibit lipid peroxidation induced by various agents and can also act as free radical scavengers. nih.gov The antioxidant activity of these alkaloids is often attributed to the presence of free hydroxyl groups, particularly a catechol group. nih.gov

Alkaloids such as laudanosoline, apomorphine, and boldine have demonstrated dose-dependent inhibition of microsomal lipid peroxidation. nih.gov Some of these compounds, like apomorphine, have shown antioxidant potency greater than that of the standard antioxidant propyl gallate. nih.gov The ability of these compounds to act as chain-breaking antioxidants suggests their potential in mitigating oxidative stress-related conditions. nih.gov

Table 6: Antiplasmodial and Antioxidant Activities of Isoquinoline Alkaloids

Biological Activity Alkaloid/Compound Class Key Findings Reference
Antiplasmodial Dehydrodiscretine, Berberine IC50 values < 1 µM against P. falciparum acs.org
Antiplasmodial Curine, O,O-dimethylcurine Potent activity against P. falciparum chemrxiv.org
Antioxidant Laudanosoline, Apomorphine, Boldine Dose-dependent inhibition of lipid peroxidation nih.gov
Antioxidant Apomorphine Higher potency than propyl gallate nih.gov

Computational and Theoretical Chemistry Studies on 3 Chloro 5 Iodo Isoquinoline and Its Analogues

Molecular Modeling and Docking for Ligand-Target Interactions

Molecular modeling and docking are pivotal in drug discovery for predicting how a ligand, such as an isoquinoline (B145761) derivative, might interact with a biological target, typically a protein or enzyme. These computational techniques are used to determine the preferred binding modes and affinities of a molecule within the active site of a receptor.

Studies on various isoquinoline and quinoline (B57606) derivatives have demonstrated their potential to interact with a range of biological targets. For instance, molecular docking studies on novel pyrimido-isoquinolin-quinone derivatives have been used to explore their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, quinoline-based chalcones have been designed and evaluated as potential HIV reverse transcriptase (RT) inhibitors through molecular docking, which helps to understand their binding affinity in the enzyme's active site. nih.gov

In the context of cancer research, docking studies have been performed on 4-(3H)-quinazolinones, which share a fused heterocyclic structure with isoquinolines, to investigate their interaction with dihydrofolate reductase (DHFR), a key enzyme in cancer proliferation. nih.gov These studies often reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For example, docking studies of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives with the P-glycoprotein (ABCB1) have shown significant binding affinities through both hydrophobic and hydrogen-bond interactions. nih.gov

While specific docking studies on 3-chloro-5-iodo-isoquinoline are not extensively documented in the provided results, the principles from its analogues can be extrapolated. The chlorine and iodine atoms would be expected to participate in halogen bonding and hydrophobic interactions, potentially influencing the molecule's binding orientation and affinity for a target protein.

Table 1: Examples of Molecular Docking Studies on Isoquinoline and Quinoline Analogues

Compound ClassBiological TargetKey Findings from DockingReference
Pyrimido-isoquinolin-quinonesMRSA-related targetsIdentified structural features improving antibacterial activity. nih.gov
Quinoline-based chalconesHIV Reverse TranscriptaseDetermined binding affinity in the active site. nih.gov
Iodinated 4-(3H)-quinazolinonesDihydrofolate Reductase (DHFR)Correlated experimental activity with calculated binding affinity. nih.gov
2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivativesP-glycoprotein (ABCB1)Revealed significant hydrophobic and H-bond interactions. nih.gov

Cheminformatics-Based Prediction of Reactivity and Biological Profiles

Cheminformatics utilizes computational methods to analyze chemical data, enabling the prediction of various properties, including reactivity and biological activity. By building models based on existing data, researchers can screen virtual libraries of compounds and prioritize candidates for synthesis and testing.

For isoquinoline derivatives, cheminformatics approaches are often employed in Quantitative Structure-Activity Relationship (QSAR) studies. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govjapsonline.com These models can predict the activity of new, unsynthesized compounds. For example, a 3D-QSAR study on pyrimido-isoquinolin-quinone compounds helped in designing new derivatives with improved antibacterial activity against MRSA. nih.gov The study found that the steric, electronic, and hydrogen-bond acceptor properties of the compounds were key to their antibacterial effects. nih.gov

Another QSAR study on 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives identified key molecular descriptors that predict their inhibitory activity against the aldo-keto reductase 1C3 (AKR1C3) enzyme, a target in prostate cancer. japsonline.comjapsonline.com Such models are crucial for lead optimization in drug development. japsonline.com Machine learning algorithms are increasingly being used to develop more accurate and predictive QSAR models for quinoline and isoquinoline derivatives. nih.gov

For this compound, cheminformatics tools could be used to predict its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, drug-likeness, and potential biological targets based on its structural similarity to known active compounds.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. nih.govnih.gov These calculations can determine optimized molecular geometry, charge distribution, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding a molecule's reactivity.

Studies on halogenated quinolines and isoquinolines have utilized DFT to understand their properties. For instance, a computational analysis of 1-chloroisoquinoline (B32320) using DFT methods provided insights into its optimized geometry, bond lengths, and bond angles. researchgate.net Such calculations have shown that the introduction of an electron-withdrawing substituent like chlorine can affect the bond lengths within the heterocyclic ring. researchgate.net

For 2-chloroquinoline-3-carboxaldehyde, DFT calculations were used to analyze its vibrational spectra and were corroborated with experimental data. nih.govnih.gov These studies also involved Natural Bond Orbital (NBO) analysis to understand charge delocalization and hyperconjugative interactions, as well as the calculation of the HOMO-LUMO energy gap to assess chemical reactivity. nih.govnih.gov A smaller HOMO-LUMO gap generally implies higher reactivity.

Applying these methods to this compound would allow for the determination of its molecular electrostatic potential (MEP) map, which identifies electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. nih.govresearchgate.net Quantum chemical calculations can also predict properties like dipole moment, polarizability, and hyperpolarizability, which are relevant for materials science applications. nih.govresearchgate.net

Table 2: Properties of Halogenated Quinolines/Isoquinolines from Quantum Chemical Calculations

CompoundComputational MethodCalculated PropertiesKey InsightsReference
1-ChloroisoquinolineDFT (B3LYP/6-31+G(d,p))Optimized geometry, MEP, HOMA indexEffect of chlorine substitution on bond lengths and aromaticity. researchgate.net
2-Chloroquinoline-3-carboxaldehydeDFT (B3LYP/6-311++G(d,p))Vibrational frequencies, NBO, HOMO-LUMO, NLO propertiesCorrelation of theoretical and experimental spectra; prediction of reactive sites. nih.govnih.gov
Iodine-containing speciesAb initio and DFTElectronic and geometric structures, heats of formationUnderstanding the stability and atmospheric chemistry of iodine oxides. rsc.org

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the mechanisms of complex organic reactions. rsc.org By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway and identify the rate-determining step. This is particularly valuable for reactions involving catalysts or complex rearrangements.

While specific mechanistic studies on the synthesis or reactions of this compound were not found in the search results, computational methods are widely applied to understand reactions involving isoquinoline synthesis. For example, computational studies can help to understand the mechanisms of palladium-catalyzed or copper-catalyzed cyclization reactions that are used to form the isoquinoline core. organic-chemistry.org

The development of new synthetic methods, such as the functionalization of C-H bonds, heavily relies on the interplay between experimental work and computational mechanistic studies. princeton.edu Isoconversional kinetic analysis is another computational approach that can help elucidate complex reaction mechanisms by analyzing the dependency of activation energy on the extent of conversion. mdpi.com

For this compound, computational studies could be employed to investigate its reactivity in nucleophilic aromatic substitution reactions, where either the chlorine or iodine atom is displaced. Such studies would calculate the activation barriers for substitution at the C3 and C5 positions, predicting the regioselectivity of the reaction.

Prediction of Structure-Activity Relationships through Computational Methods

As mentioned in section 6.2, Quantitative Structure-Activity Relationship (QSAR) modeling is a primary computational method for predicting structure-activity relationships. By correlating molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with biological activity, QSAR models provide valuable insights for designing more potent and selective molecules.

The application of 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) has been successful in the study of isoquinoline derivatives. nih.gov These methods provide a 3D map of the steric and electrostatic fields around the molecules, highlighting regions where modifications are likely to enhance or diminish activity. A study on pyrimido-isoquinolin-quinones used CoMFA and CoMSIA to design 13 new derivatives with potent activity against MRSA. nih.gov

QSAR studies have revealed that for isoquinoline derivatives targeting enzymes like AKR1C3, specific descriptors play a key role in predicting bioactivity. japsonline.comjapsonline.com These models can be robust and stable, allowing for their use in designing novel series of isoquinoline derivatives. japsonline.com The insights gained from these computational models are instrumental in guiding the synthesis of new compounds with improved therapeutic profiles. nih.govnih.gov

Advanced Applications of 3 Chloro 5 Iodo Isoquinoline in Materials Science and Catalysis

Utilization as Ligands in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs can be tuned by modifying the structure of these organic linkers. Isoquinoline (B145761) derivatives, with their nitrogen atom capable of coordinating to metal centers, are viable candidates for MOF ligands.

The incorporation of halogen atoms into the organic linkers of MOFs can significantly influence their properties. For instance, halogenation has been shown to improve the gas-uptake properties of MOF glasses. nih.gov The electron-withdrawing nature of chlorine and the polarizability of iodine in 3-Chloro-5-iodo-isoquinoline could lead to MOFs with modified electronic environments within their pores. This could enhance their selectivity for certain guest molecules through specific host-guest interactions.

Table 1: Potential Effects of this compound as a MOF Ligand

Feature of Ligand Potential Impact on MOF Properties Relevant Research on Analogous Systems
Isoquinoline Core Provides a coordination site (N-atom) for metal clusters. Isoquinoline derivatives are known to form stable coordination complexes.
Chlorine Substituent Electron-withdrawing, can modify the electronic properties of the pore environment. Halogenated ligands can improve the stiffness and introduce permanent dipole moments in MOFs. uq.edu.au
Iodine Substituent Polarizable, can enhance interactions with specific guest molecules. May serve as a catalytic site. Iodine-functionalized MOFs have shown catalytic activity. researchgate.net
Combined Halogenation Could lead to unique packing and framework topologies. Mixed-halogenated ligands can influence the melting behavior and dynamic structure of MOFs. uq.edu.au

Integration into Conductive, Optical, and Other Advanced Materials

The optoelectronic properties of organic materials are highly dependent on their molecular structure. The extended π-system of the isoquinoline core, combined with the electronic influence of the chloro and iodo substituents, makes this compound a candidate for use in advanced materials.

In the realm of conductive polymers, isoquinoline-1,3-dione has been used as an electron-withdrawing building block to construct polymers for field-effect transistors. researchgate.netrsc.org These polymers exhibit ambipolar or p-type charge transport behavior. The introduction of chlorine and iodine atoms into the isoquinoline structure would be expected to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, potentially enhancing the electron-accepting properties of resulting polymers and influencing their charge transport characteristics. The development of conductive polymers often involves the synthesis of functionalized monomers that can be polymerized to create materials with tailored electronic properties. mdpi.com

Regarding optical materials, halogenated aromatic compounds are known to exhibit interesting photophysical properties. For instance, the introduction of chlorine atoms can affect the electrochemical and optical properties of carbazole (B46965) dyes. nih.govresearchgate.net Quinoline (B57606) derivatives have been investigated for their fluorescence properties and their application in Organic Light-Emitting Diodes (OLEDs). researchgate.netresearchgate.net Specifically, 5,7-dibromo-8-hydroxyquinoline has been used as a fluorescent material in OLEDs. dergipark.org.tr It is plausible that this compound could be explored as a component in emissive layers or as a host material in OLEDs, where the heavy iodine atom might promote intersystem crossing and lead to phosphorescence.

Table 2: Potential Applications of this compound in Advanced Materials

Material Type Potential Role of this compound Supporting Evidence from Related Compounds
Conductive Polymers As a monomer or a dopant to modify electronic properties. Isoquinoline-1,3-dione is a building block for semiconducting polymers. researchgate.netrsc.org
Optical Materials (e.g., OLEDs) As an emissive material or a host in the emissive layer. Halogenated quinoline derivatives are used in OLEDs. researchgate.netdergipark.org.tr
Advanced Functional Materials As a precursor for materials with tunable properties. The electronic properties of organic molecules can be fine-tuned through halogenation. nih.govresearchgate.net

Role in Homogeneous and Heterogeneous Catalysis

The nitrogen atom in the isoquinoline ring can coordinate to metal centers, making isoquinoline derivatives suitable as ligands in transition metal catalysis. rsc.org The electronic properties of the ligand, and thus the catalytic activity of the metal complex, can be modulated by substituents on the isoquinoline core.

In homogeneous catalysis, metal complexes of isoquinolines have been explored for various transformations. For example, rhodium complexes have been used for the synthesis of isoquinolines themselves through C-H activation and cross-coupling reactions. acs.orgnih.gov The presence of electron-withdrawing chlorine and iodine atoms in this compound would be expected to decrease the electron density on the nitrogen atom, which could affect the stability and reactivity of its metal complexes. This could be advantageous in certain catalytic cycles where ligand dissociation is a key step. The iodo-substituent also offers a reactive site for further functionalization, for instance, through palladium-catalyzed cross-coupling reactions to generate more complex ligands. acs.org

For heterogeneous catalysis, these isoquinoline-based ligands can be immobilized on solid supports to facilitate catalyst recovery and reuse. mdpi.com For instance, a heterogeneous Ru/ZIF-8 catalyst has been used for the N-formylation of isoquinoline derivatives. researchgate.netsemanticscholar.org A catalyst based on this compound could potentially be anchored to a support through the iodo-group, or the entire molecule could be used to modify the surface of a catalytic material. The development of heterogeneous catalysts based on quinoline derivatives is an active area of research, with applications in various organic transformations. nih.gov

Table 3: Potential Catalytic Roles of this compound

Catalysis Type Potential Application Rationale Based on Analogous Systems
Homogeneous Catalysis As a ligand for transition metal catalysts. Chloroquinoxalines are used as substrates in metal-catalyzed cross-coupling reactions. nih.gov
Rhodium-isoquinoline complexes are active catalysts. acs.orgnih.gov
Heterogeneous Catalysis As a component of an immobilized catalyst. Isoquinoline derivatives have been incorporated into heterogeneous catalytic systems. researchgate.netsemanticscholar.org
Quinoline-based metal complexes have shown diverse catalytic activities. colab.ws

Future Research Directions and Opportunities

Development of Novel and Sustainable Synthetic Methodologies for Halogenated Isoquinolines

The synthesis of halogenated isoquinolines, including 3-Chloro-5-iodo-isoquinoline, has traditionally relied on methods that may not align with modern principles of green chemistry. Future research should prioritize the development of novel and sustainable synthetic methodologies that are not only efficient but also environmentally benign.

Key areas of focus include:

C-H Activation/Halogenation: Direct C-H bond activation and subsequent halogenation represent a highly atom-economical approach to installing chloro and iodo groups onto the isoquinoline (B145761) core. Research into metal-free C-H halogenation protocols, utilizing inexpensive and readily available reagents, could provide a more sustainable alternative to traditional methods that often employ stoichiometric amounts of harsh halogenating agents.

Flow Chemistry: The use of continuous flow reactors can offer significant advantages in terms of safety, scalability, and reaction control for halogenation reactions, which are often highly exothermic. Future studies could explore the development of flow-based processes for the synthesis of this compound, potentially leading to higher yields and purity.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for a variety of organic transformations, including halogenations. This approach offers a milder and more sustainable alternative to traditional methods that often require high temperatures and strong oxidants.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been shown to significantly reduce reaction times and improve yields for the preparation of various heterocyclic compounds, including isoquinolines. organic-chemistry.org The application of microwave technology to the synthesis of this compound could lead to more efficient and rapid production of this important scaffold.

Synthetic MethodologyPotential AdvantagesKey Research Focus
C-H Activation/HalogenationHigh atom economy, reduced wasteDevelopment of metal-free catalytic systems
Flow ChemistryImproved safety, scalability, and controlOptimization of reactor design and reaction conditions
Photoredox CatalysisMild reaction conditions, use of visible lightDesign of novel photocatalysts and reaction pathways
Microwave-Assisted SynthesisReduced reaction times, improved yieldsOptimization of microwave parameters for specific halogenation steps

Exploration of Underexplored Biological Targets and Mechanisms of Action

While isoquinoline alkaloids are known to possess a broad range of biological activities, the specific therapeutic potential of this compound remains largely untapped. researchgate.netnih.govresearchgate.netnih.gov Future research should be directed towards identifying and validating novel biological targets for this compound and elucidating its mechanisms of action.

Promising avenues of investigation include:

Kinase Inhibition: Many isoquinoline derivatives have shown potent inhibitory activity against various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer. High-throughput screening of this compound against a panel of kinases could uncover novel anticancer agents.

Ion Channel Modulation: Ion channels are critical for a wide range of physiological processes, and their dysfunction is implicated in numerous diseases. The unique electronic properties of this compound may allow it to interact with specific ion channels, making it a candidate for the development of new therapeutics for neurological and cardiovascular disorders.

Targeting Protein-Protein Interactions: The disruption of protein-protein interactions (PPIs) is a challenging but increasingly important strategy in drug discovery. The rigid isoquinoline scaffold of this compound could serve as a template for the design of small molecule inhibitors of specific PPIs involved in disease.

Antimicrobial and Antiviral Activity: Isoquinoline alkaloids have demonstrated a wide spectrum of antimicrobial and antiviral activities. researchgate.netnih.govresearchgate.net Systematic screening of this compound against a diverse panel of pathogenic bacteria, fungi, and viruses could lead to the discovery of new anti-infective agents.

Potential Biological TargetTherapeutic AreaRationale
Protein KinasesOncologyMany isoquinolines are known kinase inhibitors.
Ion ChannelsNeurology, CardiologyThe compound's electronic properties may favor interaction with ion channels.
Protein-Protein InteractionsVariousThe rigid scaffold can be a good starting point for inhibitor design.
Microbial and Viral ProteinsInfectious DiseasesThe isoquinoline core is present in many natural antimicrobial and antiviral compounds. researchgate.netnih.govresearchgate.net

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

Future research in this area should focus on:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activities. youtube.com These models can then be used to predict the activity of virtual compounds, guiding the synthesis of more potent and selective molecules.

Virtual Screening: Large virtual libraries of compounds based on the this compound scaffold can be screened in silico against various biological targets. This approach can help to prioritize compounds for synthesis and biological testing, saving time and resources.

ADMET Prediction: AI and ML algorithms can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates. nih.gov Applying these models to this compound derivatives can help to identify compounds with favorable pharmacokinetic and safety profiles early in the drug discovery process.

De Novo Drug Design: Generative AI models can be used to design novel molecules with desired properties from scratch. By training these models on known bioactive isoquinolines, it may be possible to generate new derivatives of this compound with enhanced therapeutic potential.

AI/ML ApplicationObjectivePotential Impact
QSAR ModelingPredict biological activity based on chemical structure. youtube.comGuide the design of more potent compounds.
Virtual ScreeningIdentify promising drug candidates from large virtual libraries.Accelerate the hit-to-lead process.
ADMET PredictionForecast pharmacokinetic and toxicity properties. nih.govReduce late-stage attrition of drug candidates.
De Novo Drug DesignGenerate novel molecules with optimized properties.Discover new chemical entities with improved efficacy and safety.

Expanding Applications beyond Traditional Medicinal Chemistry and into New Fields

While the primary focus of research on isoquinoline derivatives has been in medicinal chemistry, the unique properties of halogenated isoquinolines like this compound suggest potential applications in other scientific and technological domains.

Future research could explore the following areas:

Materials Science: The planar and aromatic nature of the isoquinoline ring system, combined with the presence of heavy halogen atoms, could impart interesting photophysical and electronic properties. This makes this compound a candidate for use in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices.

Agrochemicals: Many heterocyclic compounds are used as active ingredients in pesticides and herbicides. The biological activity of this compound could be explored in the context of crop protection, potentially leading to the development of new and more effective agrochemicals.

Chemical Sensors: The isoquinoline nitrogen atom can act as a binding site for metal ions and other analytes. The halogen substituents can modulate the electronic properties of the ring system, potentially influencing its fluorescence or color upon binding. This could be exploited in the design of novel chemosensors for environmental monitoring or medical diagnostics.

Catalysis: Isoquinoline derivatives can serve as ligands for transition metal catalysts. The electronic and steric properties of this compound could be tuned to create novel ligands for a variety of catalytic transformations, including cross-coupling reactions and asymmetric synthesis.

Field of ApplicationPotential UseKey Properties
Materials ScienceOrganic electronics (OLEDs, OPVs)Photophysical and electronic properties
AgrochemicalsPesticides, herbicidesBiological activity
Chemical SensorsDetection of metal ions and other analytesCoordination and photophysical properties
CatalysisLigands for transition metal catalystsElectronic and steric properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-5-iodo-isoquinoline, and how can purity be maximized?

  • Methodological Answer : Focus on cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann coupling) using halogen-selective catalysts. Purification techniques such as column chromatography (silica gel, gradient elution) or recrystallization (solvent optimization) are critical. Validate purity via HPLC (≥95% purity threshold) and elemental analysis .
  • Experimental Design Tip : Use a fractional factorial design to test variables (temperature, catalyst loading, solvent polarity) and optimize yield. Include controls for side-reaction suppression (e.g., iodine scavengers) .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer :

  • Spectroscopy : 1^1H/13^13C NMR for halogen positioning and aromatic proton coupling patterns.
  • Crystallography : Single-crystal X-ray diffraction for unambiguous confirmation of substituent geometry .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns (Cl/I) .
    • Data Validation : Cross-reference spectral data with computational simulations (e.g., DFT for NMR chemical shift prediction) .

Q. What solvent systems are most effective for stabilizing this compound in solution?

  • Methodological Answer :

  • Stability Testing : Use UV-Vis spectroscopy to monitor degradation kinetics in polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene).
  • Recommendations : DMSO (for short-term storage) or toluene (long-term, inert conditions) with argon sparging to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize transition states for halogen-metal exchange (e.g., Pd/Cu systems) to compare activation barriers for Cl vs. I substitution .
  • Molecular Docking : Simulate interactions with catalytic sites to prioritize ligand designs for regioselective coupling .
    • Validation : Correlate computational predictions with experimental yields (Pearson correlation coefficient ≥0.85) .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare IC50_{50} values across studies using standardized assays (e.g., kinase inhibition) and adjust for variables (cell line, incubation time) .
  • Dose-Response Reproducibility : Replicate key studies under controlled conditions (e.g., fixed pH, temperature) and apply Bland-Altman plots to assess inter-lab variability .
    • Framework : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up experiments .

Q. How do steric and electronic effects influence the regioselectivity of this compound in nucleophilic substitution?

  • Methodological Answer :

  • Steric Maps : Generate Connolly surface models to quantify steric hindrance at C-3 (Cl) vs. C-5 (I) positions .
  • Hammett Analysis : Correlate substituent σ+^+ values with reaction rates (log k) in SNAr reactions .
    • Data Interpretation : Use multivariate regression to decouple steric vs. electronic contributions (R2^2 > 0.9) .

Data Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in 3-Chloro-5-iodo-isoquinolone synthesis?

  • Methodological Answer :

  • Statistical Process Control (SPC) : Implement control charts (X-bar, R charts) to monitor yield and purity across batches .
  • Root-Cause Analysis : Apply Fishbone diagrams to identify variables (e.g., raw material quality, humidity) contributing to variability .

Q. What are the best practices for documenting synthetic protocols to ensure reproducibility?

  • Methodological Answer :

  • FAIR Principles : Ensure protocols are Findable, Accessible, Interoperable, and Reusable (e.g., depositing in protocols.io ) .
  • Critical Parameters Table :
ParameterOptimal RangeTolerance
Temperature80–85°C±2°C
Catalyst Loading5 mol%±0.5 mol%
Reaction Time12–16 h±1 h

Ethical & Safety Considerations

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Hazard Assessment : Review SDS for acute toxicity (LD50_{50}) and environmental persistence .
  • Engineering Controls : Use fume hoods for weighing, and closed systems for reactions involving volatile byproducts (e.g., HI gas) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.